molecular formula C15H10Cl2N2 B14671531 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 37992-14-6

6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine

Cat. No.: B14671531
CAS No.: 37992-14-6
M. Wt: 289.2 g/mol
InChI Key: BBTXXZACNYAAHH-UHFFFAOYSA-N
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Description

6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a polycyclic aromatic compound that belongs to the class of imidazo[1,2-f]phenanthridines These compounds are known for their unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine can be achieved through several methods:

    Palladium-Catalyzed N-H/C-H Arylation: This method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes in the presence of a palladium catalyst.

    Copper-Catalyzed Tandem C-N and C-C Coupling: This method uses 2,2’-diiodo-1,1’-biphenyl and imidazole as starting materials.

    Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization: This method involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a recyclable magnetic MOF catalyst.

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-f]phenanthridinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: The chlorine atoms at positions 6 and 11 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Imidazo[1,2-f]phenanthridinones.

    Reduction: Dihydroimidazo[1,2-f]phenanthridines.

    Substitution: Various substituted imidazo[1,2-f]phenanthridines depending on the nucleophile used.

Scientific Research Applications

6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

37992-14-6

Molecular Formula

C15H10Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

6,11-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine

InChI

InChI=1S/C15H10Cl2N2/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-6-5-18-15(19)13(11)7-9/h1-4,7-8H,5-6H2

InChI Key

BBTXXZACNYAAHH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=CC(=C3)Cl)C4=C(C2=N1)C=C(C=C4)Cl

Origin of Product

United States

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